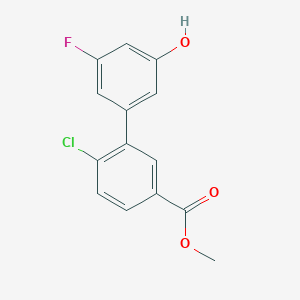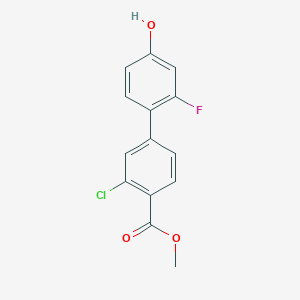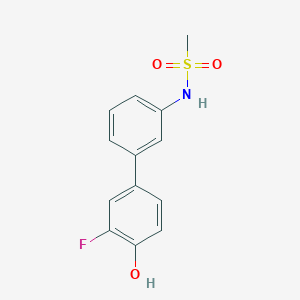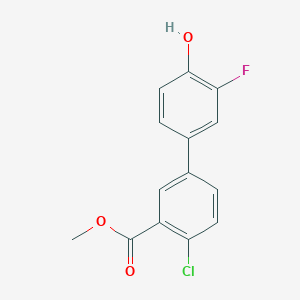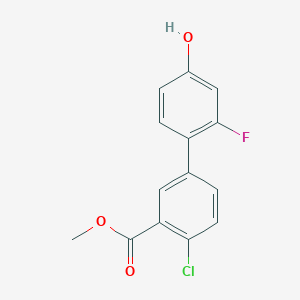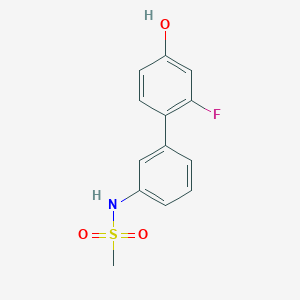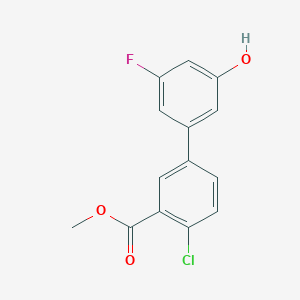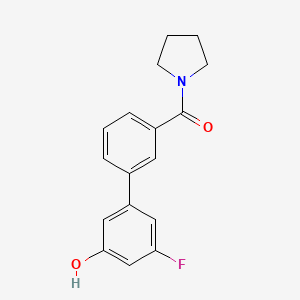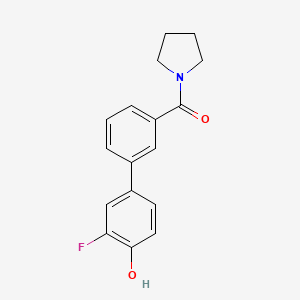
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with fluoro, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenol derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base . The fluoro group is often introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones, oxidized phenol derivatives
Reduction: Reduced phenol derivatives
Substitution: Substituted phenol derivatives with nucleophiles
Scientific Research Applications
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The fluoro, methoxy, and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar structure but lacks the methoxy and trifluoromethyl groups.
4-Fluoro-2-methylphenol: Similar structure but lacks the methoxy and trifluoromethyl groups.
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol: Positional isomer with similar functional groups.
Uniqueness
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the presence of all three substituents (fluoro, methoxy, and trifluoromethyl) on the phenol ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPUUWZZXUYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684562 |
Source


|
| Record name | 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-84-9 |
Source


|
| Record name | 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol](/img/structure/B6375035.png)
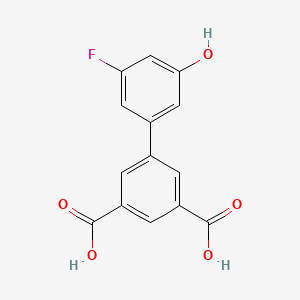
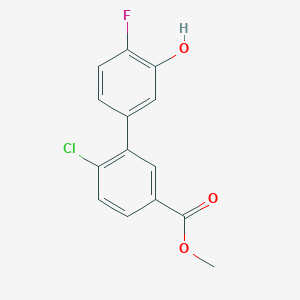
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol](/img/structure/B6375050.png)
